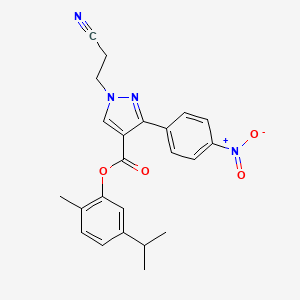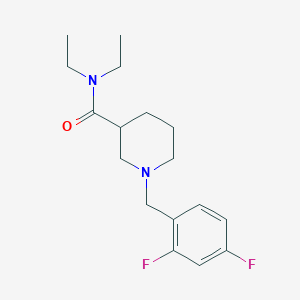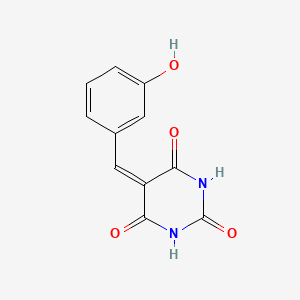
5-isopropyl-2-methylphenyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a part of the pyrazole derivatives family, known for their varied applications in the field of medicinal chemistry and materials science due to their significant biological activities and unique chemical properties. Pyrazoles are heterocyclic aromatic compounds, characterized by a 5-membered ring structure containing two nitrogen atoms.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multicomponent reactions, allowing for the incorporation of diverse functional groups. For instance, Khalafy et al. (2002) discussed the synthesis of pyrazole derivatives through reactions involving triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles (Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, providing insights into their conformation and arrangement. For example, Sharma et al. (2016) detailed the molecular structure of a pyrazole derivative using X-ray crystallography, highlighting the angles and planarity within the molecule (Sharma, B. Banerjee, G. Brahmachari, R. Kant, & V. Gupta, 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, hydrolysis, and nucleophilic substitution, depending on the substituents present. These reactions are crucial for further modifications and applications of these compounds. The chemical properties such as reactivity and stability are influenced by the functional groups attached to the pyrazole core.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting point, solubility, and crystalline structure, are significant for their practical applications. The crystalline structure, often analyzed using X-ray crystallography, provides insights into the intermolecular interactions that influence these properties.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are defined by their electronic structure, including the distribution of electrons across the molecule. Studies like those conducted by Adole et al. (2021) investigate these aspects through computational methods, such as density functional theory (DFT), to understand the molecule's reactivity, stability, and potential interactions (Adole, Tejendra R. Rajput, & Bapusonu Jagdale, 2021).
properties
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) 1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15(2)18-6-5-16(3)21(13-18)31-23(28)20-14-26(12-4-11-24)25-22(20)17-7-9-19(10-8-17)27(29)30/h5-10,13-15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZWARCYXDNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(2,4-diphenyl-1,3-cyclobutanediyl)bis(carbonylimino-3,1-propanediyl)]bis(1-methylpyrrolidinium) diiodide](/img/structure/B5025280.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanone hydrochloride](/img/structure/B5025294.png)
![4-bromo-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5025299.png)

![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)
![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5025324.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)

![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)